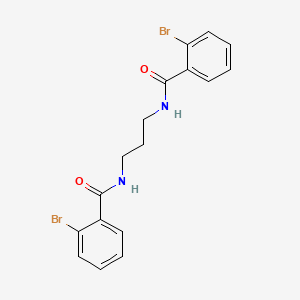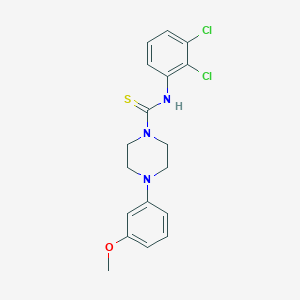
N,N'-1,3-propanediylbis(2-bromobenzamide)
Descripción general
Descripción
N,N'-1,3-propanediylbis(2-bromobenzamide), also known as BBP or bis(2-bromophenyl)propane-1,3-diamide, is a synthetic compound that has been used in various scientific research applications. BBP is a member of the amide family and is commonly used as a building block in the synthesis of other compounds. BBP is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Mecanismo De Acción
The mechanism of action of N,N'-1,3-propanediylbis(2-bromobenzamide) is not fully understood. However, it is believed that N,N'-1,3-propanediylbis(2-bromobenzamide) inhibits enzymes by binding to the active site of the enzyme, which prevents the enzyme from catalyzing its substrate. N,N'-1,3-propanediylbis(2-bromobenzamide) may also bind to metal ions, which can alter the reactivity of the metal ion.
Biochemical and Physiological Effects:
N,N'-1,3-propanediylbis(2-bromobenzamide) has been shown to have various biochemical and physiological effects. N,N'-1,3-propanediylbis(2-bromobenzamide) has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. N,N'-1,3-propanediylbis(2-bromobenzamide) has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide. N,N'-1,3-propanediylbis(2-bromobenzamide) has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-1,3-propanediylbis(2-bromobenzamide) has several advantages for lab experiments. N,N'-1,3-propanediylbis(2-bromobenzamide) is easily synthesized and purified, which makes it a convenient building block for the synthesis of other compounds. N,N'-1,3-propanediylbis(2-bromobenzamide) is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, N,N'-1,3-propanediylbis(2-bromobenzamide) has some limitations for lab experiments. N,N'-1,3-propanediylbis(2-bromobenzamide) is not water-soluble, which limits its use in aqueous environments. N,N'-1,3-propanediylbis(2-bromobenzamide) also has limited stability in acidic or basic solutions.
Direcciones Futuras
There are several future directions for the study of N,N'-1,3-propanediylbis(2-bromobenzamide). One direction is the study of N,N'-1,3-propanediylbis(2-bromobenzamide) as a potential inhibitor of other enzymes. Another direction is the study of N,N'-1,3-propanediylbis(2-bromobenzamide) as a potential ligand for other metal ions. Additionally, the study of N,N'-1,3-propanediylbis(2-bromobenzamide) in animal models for various diseases may provide insight into its potential therapeutic applications. Finally, the development of new synthetic methodologies for the preparation of N,N'-1,3-propanediylbis(2-bromobenzamide) analogs may lead to the discovery of new compounds with unique properties.
Aplicaciones Científicas De Investigación
N,N'-1,3-propanediylbis(2-bromobenzamide) has been used in various scientific research applications, including drug discovery, medicinal chemistry, and material science. N,N'-1,3-propanediylbis(2-bromobenzamide) has been studied for its potential as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N,N'-1,3-propanediylbis(2-bromobenzamide) has also been studied for its potential as a ligand for metal ions, such as copper and zinc.
Propiedades
IUPAC Name |
2-bromo-N-[3-[(2-bromobenzoyl)amino]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O2/c18-14-8-3-1-6-12(14)16(22)20-10-5-11-21-17(23)13-7-2-4-9-15(13)19/h1-4,6-9H,5,10-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUOBSNPGADJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-1,3-propanediylbis(2-bromobenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-methoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4678156.png)

![({2-[(6-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B4678165.png)
![4-{[4-(phenylsulfonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4678178.png)
![3-(4-methylphenyl)-6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4678187.png)
![N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678194.png)
![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4678200.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4678208.png)


![2-chloro-4,5-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4678222.png)
![ethyl 2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4678228.png)
![3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4678237.png)
![N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4678257.png)